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molecular formula C10H19NO5S B189800 (1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate CAS No. 142253-57-4

(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate

Cat. No. B189800
M. Wt: 265.33 g/mol
InChI Key: LVYVGVJPTGKRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247430B2

Procedure details

To a solution of (1-Boc-azetidin-3-yl)-methanol (1.06 g, 5.7 mmol), TEA (1.18 mL, 8.52 mmol) in CH2Cl2 at 0° C. was added MeSO2Cl (0.53 mL, 6.82 mmol) via a syringe. The reaction was warmed to RT over 2 h and stirring was continued at RT for 2 h. The white solid formed was removed by filtration and the filtrate was washed with 25 mL of H2O. The organic phase was dried over Na2SO4, and concentrated in vacuo to afford yellow oil.
Quantity
1.06 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.18 mL
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:8]1[CH2:11][CH:10]([CH2:12][OH:13])[CH2:9]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[CH3:14][S:15](Cl)(=[O:17])=[O:16]>C(Cl)Cl>[C:1]([N:8]1[CH2:9][CH:10]([CH2:12][O:13][S:15]([CH3:14])(=[O:17])=[O:16])[CH2:11]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2]

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)CO
Name
TEA
Quantity
1.18 mL
Type
reactant
Smiles
Name
Quantity
0.53 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The white solid formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
WASH
Type
WASH
Details
the filtrate was washed with 25 mL of H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford yellow oil

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(=O)(OC(C)(C)C)N1CC(C1)COS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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